![molecular formula C13H16N4O B2441870 1-[4-(1H-1,3-苯并二唑-2-基)哌嗪-1-基]乙酮 CAS No. 1329044-77-0](/img/structure/B2441870.png)

1-[4-(1H-1,3-苯并二唑-2-基)哌嗪-1-基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

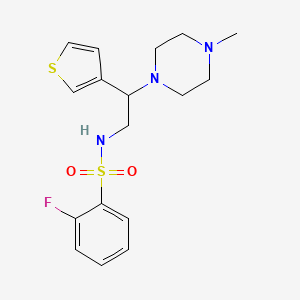

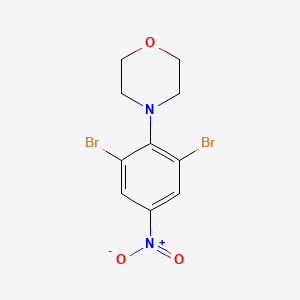

The compound “1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one” is a heterocyclic compound . It is related to benzimidazole, a versatile heterocyclic nucleus present in various bioactive compounds . The compound has a molecular weight of 233.27 .

Synthesis Analysis

The compound can be synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal can be grown by slow evaporation solution growth technique for X-ray analysis .Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .Chemical Reactions Analysis

The compound is related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .科学研究应用

Medicinal Chemistry and Drug Development

Benzimidazolylpiperazinone derivatives have been investigated for their potential as drug candidates. Researchers explore their pharmacological activities, including anticancer, antiviral, and antibacterial effects. These compounds serve as scaffolds for designing novel drugs due to their structural diversity and biological relevance .

Anticancer Agents

Benzimidazolylpiperazinones exhibit promising anticancer properties. Scientists study their impact on cancer cell lines, exploring mechanisms of action and potential targets. These compounds may interfere with cell proliferation, apoptosis, and angiogenesis, making them valuable in cancer therapy .

Antiviral Activity

Researchers investigate benzimidazolylpiperazinones as potential antiviral agents. Their ability to inhibit viral replication or entry is of interest, especially against RNA viruses like HIV. These compounds may contribute to the development of new antiviral therapies .

Enzyme Inhibition

Benzimidazolylpiperazinones can act as enzyme inhibitors. Their interactions with specific enzymes, such as kinases or proteases, are studied for therapeutic purposes. Modulating enzyme activity can lead to disease-specific treatments .

Coordination Chemistry

Due to the flexibility of benzimidazolylpiperazinones as nitrogen and sulfur donors, they participate in coordination chemistry. Researchers explore their coordination modes in metal complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

Biological Imaging Probes

Fluorescent derivatives of benzimidazolylpiperazinones serve as imaging probes. Scientists label these compounds with fluorophores to visualize specific cellular processes or molecular targets. Their use in live-cell imaging and diagnostics is an exciting area of research .

属性

IUPAC Name |

1-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-10(18)16-6-8-17(9-7-16)13-14-11-4-2-3-5-12(11)15-13/h2-5H,6-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOSPTJRKOPQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2441788.png)

![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)

![4-methyl-N-(2-(6-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2441795.png)

![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)

![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)

![N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2441807.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethan-1-amine hydrochloride](/img/structure/B2441808.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2441810.png)